molecular formula C9H10N2O3S B2458951 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 866017-87-0

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid

Cat. No.: B2458951
CAS No.: 866017-87-0
M. Wt: 226.25
InChI Key: FERRUCSHSCFFPP-UHFFFAOYSA-N
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Description

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a synthetic pyrimidine derivative designed for research applications. The compound features a pyrimidine ring system, a common scaffold in medicinal chemistry, substituted with acetyl and methyl groups, and linked to a thioacetic acid functional group. This structure is of significant interest in the design and synthesis of novel bioactive molecules. Pyrimidine derivatives are well-known for their diverse pharmacological potential and are frequently investigated as key intermediates in developing compounds with various biological activities. Researchers can utilize this chemical as a building block for constructing more complex molecular architectures or for studying structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. As with all chemicals, researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(5-acetyl-4-methylpyrimidin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-5-7(6(2)12)3-10-9(11-5)15-4-8(13)14/h3H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRUCSHSCFFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid typically involves the reaction of 5-acetyl-4-methyl-2-pyrimidinethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the pyrimidine ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Acetyl-2-pyrimidinyl)sulfanyl]acetic acid
  • 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]acetic acid
  • 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]propionic acid

Uniqueness

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid is unique due to the specific combination of functional groups and the position of the substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a novel compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C9H10N2O3SC_9H_{10}N_2O_3S, with a molecular weight of approximately 226.25 g/mol. The compound includes a pyrimidine ring, an acetyl group, and a sulfanyl acetic acid moiety, which together suggest various reactivities and biological interactions.

Biological Activity Overview

Research indicates that this compound primarily functions as an inhibitor of GlmU acetyltransferase, an enzyme vital for bacterial cell wall biosynthesis. This inhibition suggests potential applications as an antibacterial agent. Additionally, preliminary studies propose that the compound may exhibit anti-inflammatory and antitumor activities, although further investigation is necessary to substantiate these claims.

The primary mechanism of action for this compound appears to involve the inhibition of GlmU acetyltransferase. This enzyme catalyzes the acetylation of UDP-N-acetylglucosamine, a critical precursor in the synthesis of peptidoglycan, the structural component of bacterial cell walls. By inhibiting this enzyme, this compound could disrupt bacterial growth and survival.

Antibacterial Activity

A study focused on the antibacterial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard disc diffusion methods, revealing significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results highlight the compound's potential as a broad-spectrum antibacterial agent.

Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of this compound on human endothelial cells. The results indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with varying concentrations of this compound.

Concentration (µM)IL-6 Secretion (pg/mL)TNF-alpha Secretion (pg/mL)
0250200
10150120
508070

This data suggests that the compound may modulate inflammatory responses, warranting further exploration into its therapeutic applications in inflammatory diseases.

Antitumor Activity

Initial screenings for antitumor activity revealed that this compound could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were promising:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings indicate that the compound may have potential as an antitumor agent, although comprehensive studies are needed to elucidate its efficacy and mechanisms.

Structural Comparisons

Comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameKey Features
5-Acetyl-4-methyl-2-pyrimidinamine Lacks sulfanyl group; similar biological context
2-(4-Methylphenyl)sulfanylacetic acid Contains aromatic ring; different biological activity
Thioacetic acid Basic structure; serves as a precursor

The presence of the sulfanyl group in this compound enhances its reactivity and biological activity compared to other derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrimidine derivative with a sulfanylacetic acid moiety. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 5-acetyl-4-methyl-2-chloropyrimidine) with a sulfanylacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic optimization : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .
  • Parameter tuning : Reaction temperature (80–120°C) and time (6–24 hours) critically influence yield and purity. Statistical experimental design (e.g., factorial or response surface methods) can minimize trial runs while identifying optimal conditions .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic profiling :
    • ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.5 ppm for CH₃), pyrimidine ring protons (δ 7.5–8.5 ppm), and sulfanylacetic acid protons (δ ~3.8 ppm for SCH₂) .
    • IR spectroscopy : Validate acetyl C=O stretching (~1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • X-ray crystallography : Single-crystal analysis (e.g., as in pyrimidine analogs) provides unambiguous bond-length and angle data .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in novel reactions?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, simulate the nucleophilic attack of the sulfanyl group on the pyrimidine ring .
  • Reaction path search algorithms : Tools like GRRM or AFIR can map potential energy surfaces to identify low-energy pathways .
  • Machine learning : Train models on analogous pyrimidine-thioether systems to predict regioselectivity or side reactions .

Q. How can researchers address contradictory biological activity data reported for this compound?

Methodological Answer:

  • Comparative assay standardization :
    • Dose-response curves : Test across multiple concentrations (e.g., 1–100 µM) in standardized cell lines (e.g., HEK293 or HepG2) to control for variability .
    • Batch consistency : Verify compound purity and stability (e.g., via accelerated degradation studies) to rule out batch-specific artifacts .
  • Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinity to purported targets (e.g., kinases) .
  • Meta-analysis : Cross-reference structural analogs (e.g., pyrimidine-thioethers in and ) to identify activity trends linked to substituent effects .

Q. What strategies are recommended for designing derivatives to enhance this compound’s bioactivity or material properties?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to modulate electronic effects .
    • Sulfanyl linker optimization : Replace the acetic acid moiety with ester or amide derivatives to alter solubility or membrane permeability .
  • High-throughput screening : Use combinatorial libraries to test derivatives against biological targets (e.g., enzymes) or material properties (e.g., conductivity in organic semiconductors) .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be resolved for this compound?

Methodological Answer:

  • Controlled replication : Repeat experiments under identical conditions (solvent, temperature, pH) to isolate variables .
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation products in solution .
  • Cross-lab validation : Collaborate with independent labs to confirm results, ensuring instrumentation calibration (e.g., HPLC column batch consistency) .

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